molecular formula C24H16N6OS2 B12390484 Egfr/cdk2-IN-4

Egfr/cdk2-IN-4

货号: B12390484
分子量: 468.6 g/mol
InChI 键: MEKPYYSXKWGWRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Egfr/cdk2-IN-4 is a useful research compound. Its molecular formula is C24H16N6OS2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Egfr/cdk2-IN-4 is a compound that has garnered attention for its potential in targeting key pathways involved in cancer progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synergistic effects with other inhibitors, and relevant case studies.

The biological activity of this compound primarily revolves around its dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2) . Both EGFR and CDK2 are critical players in cell proliferation and survival, making them attractive targets for cancer therapy.

  • EGFR Inhibition : EGFR is a receptor tyrosine kinase that, when activated, promotes cell division and survival through various downstream signaling pathways, notably the RAS-ERK pathway. Aberrant activation of EGFR is implicated in many cancers, leading to increased cell growth and resistance to apoptosis .
  • CDK2 Inhibition : CDK2 is involved in the regulation of the cell cycle, particularly the transition from G1 to S phase. Inhibition of CDK2 can halt cell cycle progression in cancer cells, leading to reduced proliferation .
  • Synergistic Effects : Research indicates that the combination of CDK2 and EGFR inhibitors can have a synergistic anticancer effect. This occurs through the downregulation of ERK1/2 stability and activity, which are crucial for cancer cell proliferation .

Research Findings

Several studies have explored the biological activity of this compound and its implications for cancer treatment:

  • A study demonstrated that combined inhibition of CDK2 and EGFR resulted in decreased phosphorylation levels of ERK1/2, suggesting effective blockade of this critical signaling pathway .
  • Another investigation highlighted that CDK2 plays a role in regulating ERK1/2 stability via USP37 deubiquitinase activity. This finding emphasizes CDK2's role not just as a cell cycle regulator but also as an important modulator of signaling pathways associated with cancer growth .

Case Studies

Case Study 1: Breast Cancer Resistance
In a study examining estrogen receptor-positive (ER+) breast cancer cells resistant to palbociclib (a CDK4/6 inhibitor), it was found that these cells exhibited elevated EGFR expression. The use of an EGFR inhibitor significantly reduced cell proliferation in resistant lines, indicating that targeting EGFR could restore sensitivity to CDK inhibitors .

Case Study 2: Triple-Negative Breast Cancer (TNBC)
Research involving an anti-EGFR antibody-drug conjugate (ADC) combined with a CDK inhibitor demonstrated significant cytotoxicity against TNBC cells. The ADC effectively inhibited cell cycle progression and induced apoptosis in high-EGFR-expressing tumors while sparing surrounding healthy tissues .

Data Table: Summary of Biological Activities

Compound Target Mechanism Effect on Cancer Cells References
This compoundEGFR & CDK2Dual inhibition leading to reduced ERK signalingSynergistic anticancer effects
PalbociclibCDK4/6Cell cycle arrestResistance observed in ER+ breast cancer
Anti-EGFR ADCEGFRTargeted delivery of cytotoxic agentsInduced apoptosis in TNBC

科学研究应用

Background on EGFR and CDK2

EGFR is a key player in cell proliferation and survival, often overexpressed in various malignancies, including non-small cell lung cancer and breast cancer. CDK2 is crucial for cell cycle regulation, particularly in the transition from G1 to S phase. Aberrant activation of both pathways is associated with tumorigenesis, making them attractive targets for therapeutic intervention.

Dual Inhibitor Development

A study synthesized novel thioxoimidazolidinone derivatives designed as dual inhibitors of EGFR and CDK2. These compounds showed promising antiproliferative activity against various cancer cell lines, indicating their potential as lead candidates for further drug development .

Benzamide-Chalcone Derivatives

Research on benzamide-substituted chalcones revealed their ability to inhibit both EGFR and CDK2 effectively. Molecular docking studies indicated stable interactions with key residues in both kinases, suggesting these compounds could serve as templates for future inhibitors .

Comprehensive Data Table

Study Compound Target Key Findings Cancer Type
CDK1/2 + EGFR InhibitorsEGFR/CDK2Synergistic anticancer effects through ERK pathway modulationVarious
EMP3 KnockdownEGFR/CDK2Reduced proliferation; increased sensitivity to inhibitorsGlioblastoma
Thioxoimidazolidinone DerivativesEGFR/CDK2Effective antiproliferative activity; potential lead compoundsVarious
Benzamide-Chalcone DerivativesEGFR/CDK2Stable binding interactions; moderate activity against cancer cell linesMCF-7, HT-29
Anti-EGFR ADC with CDK inhibitorEGFR/CDK2Restricted tumor growth; induced apoptosis in TNBC modelsTriple-Negative Breast Cancer

属性

分子式

C24H16N6OS2

分子量

468.6 g/mol

IUPAC 名称

naphthalen-2-yl-[1-phenyl-3-(3-sulfanylidene-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone

InChI

InChI=1S/C24H16N6OS2/c31-22(17-11-10-15-6-4-5-7-16(15)12-17)19-13-29(18-8-2-1-3-9-18)28-21(19)20-14-33-24-26-25-23(32)30(24)27-20/h1-13H,14H2,(H,25,32)

InChI 键

MEKPYYSXKWGWRX-UHFFFAOYSA-N

规范 SMILES

C1C(=NN2C(=S)NN=C2S1)C3=NN(C=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。